![molecular formula C10H13N3O B13310250 3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13310250.png)
3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine: is a chemical compound that combines a pyrazole ring with a furan moiety. Let’s break down its structure:
Pyrazole Ring: The core structure consists of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms and three carbon atoms. This ring imparts unique properties to the compound.
Furan Substituent: Attached to the pyrazole ring is a furan group (furan-2-yl), which adds aromaticity and influences the compound’s reactivity.
Métodos De Preparación
Synthetic Routes:
Furan-2-yl Ethylation: The furan-2-yl group can be introduced via alkylation of furan with ethyl bromide or ethyl iodide. This reaction typically occurs under basic conditions.
Pyrazole Formation: The pyrazole ring can be synthesized by condensing an appropriate hydrazine derivative (e.g., hydrazine hydrate) with a suitable α,β-unsaturated ketone (e.g., 3-methyl-1H-pyrazol-5-one).
Industrial Production:
While I don’t have specific industrial production methods for this compound, it’s likely produced on a smaller scale for research purposes due to its specialized applications.
Análisis De Reacciones Químicas
3-[2-(Furan-2-YL)ethyl]-1-methyl-1H-pyrazol-5-amine: undergoes various reactions:
Oxidation: It can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction of the furan-2-yl group may yield the corresponding dihydro compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrazine hydrate, alkyl halides, and reducing agents are involved.
Major Products: These reactions yield derivatives with modified functional groups (e.g., N-alkylated pyrazoles).
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: Investigated for potential pharmacological activities (e.g., anti-inflammatory, antimicrobial, or antitumor effects).
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Industry: May serve as a precursor in the synthesis of novel materials.
Mecanismo De Acción
The exact mechanism remains an active area of research. it likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate its mode of action.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, we can compare this compound’s structure, reactivity, and applications with related pyrazoles and furan-containing molecules.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-[2-(furan-2-yl)ethyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-13-10(11)7-8(12-13)4-5-9-3-2-6-14-9/h2-3,6-7H,4-5,11H2,1H3 |
Clave InChI |
RUGIAKNEUFORJK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)CCC2=CC=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


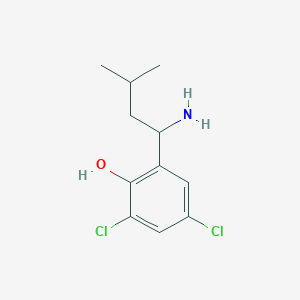
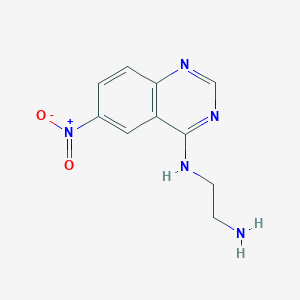
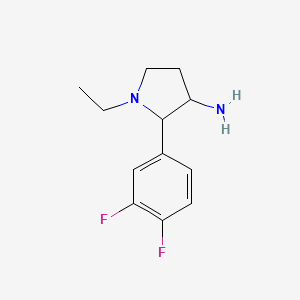
![5-chloro-6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13310197.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)propane-1-sulfonamide](/img/structure/B13310202.png)
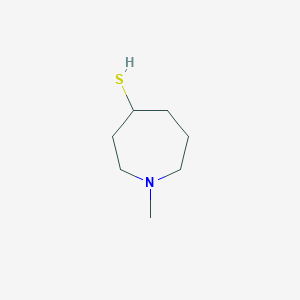
![4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13310211.png)
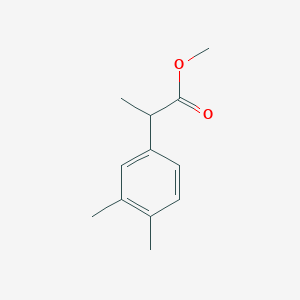
amine](/img/structure/B13310223.png)
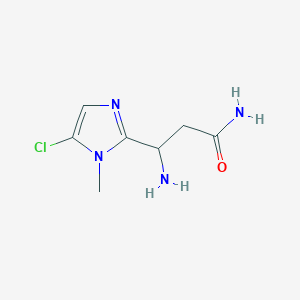
![6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13310236.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline](/img/structure/B13310238.png)

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13310245.png)
